molecular formula C40H59N7O10 B597018 (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys CAS No. 183663-89-0

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys

Cat. No.: B597018
CAS No.: 183663-89-0
M. Wt: 797.951
InChI Key: CYNSTRDQLTUBMY-OUXOSDSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This particular compound is a modified version of the naturally occurring enkephalins, designed to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

    Oxidation: Formation of dityrosine.

    Reduction: Formation of free thiols.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating pain and emotional responses.

    Medicine: Potential therapeutic applications in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and emotional regulation. Upon binding, the compound activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects.

Comparison with Similar Compounds

Similar Compounds

    (Boc-Tyr1,D-Ala2)-Leu-Enkephalin: Lacks the lysine residue at the C-terminus.

    (Boc-Tyr1,D-Ala2)-Met-Enkephalin: Contains methionine instead of leucine.

    (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Arg: Contains arginine instead of lysine.

Uniqueness

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is unique due to the presence of the lysine residue at the C-terminus, which can enhance its interaction with specific receptors and improve its stability and efficacy compared to other enkephalin analogs.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSTRDQLTUBMY-OUXOSDSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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